molecular formula C13H16N2O3 B2746245 (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone CAS No. 2034244-97-6

(2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone

Cat. No. B2746245
CAS RN: 2034244-97-6
M. Wt: 248.282
InChI Key: XELPCYZEEWTLMX-UHFFFAOYSA-N
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Description

(2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique structure and potential biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone is not fully understood. However, it has been shown to have activity against certain enzymes and receptors in the body, including acetylcholinesterase and the nicotinic acetylcholine receptor. This suggests that this compound may have potential as a therapeutic agent for diseases and conditions that involve these targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well-characterized. However, studies have shown that this compound may have activity against certain enzymes and receptors in the body, suggesting that it may have potential as a therapeutic agent for diseases and conditions that involve these targets.

Advantages and Limitations for Lab Experiments

One advantage of using (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone in lab experiments is its potential as a therapeutic agent. This makes it a valuable tool for studying various biochemical pathways and physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone. One direction is to further investigate its mechanism of action and potential therapeutic applications. Additionally, this compound may have potential as a tool for studying various biochemical pathways and physiological processes. Further research is needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone involves several steps. The starting material is pyridine-4-carboxylic acid, which is reacted with cyclopropylmethanol to form the corresponding ester. This ester is then reacted with 3-hydroxyazetidine to produce the final product. The synthesis of this compound has been optimized to yield high purity and good yields.

Scientific Research Applications

(2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone has potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This compound has been shown to have activity against certain enzymes and receptors in the body, making it a potential candidate for drug development. Additionally, this compound may have applications in the study of various biochemical pathways and physiological processes.

properties

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-4-yl]-(3-hydroxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-11-6-15(7-11)13(17)10-3-4-14-12(5-10)18-8-9-1-2-9/h3-5,9,11,16H,1-2,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELPCYZEEWTLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)N3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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